

Synthesis of Spinosyn D 17-Pseudoaglycone: A Technical Guide

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Compound of Interest

Compound Name: Spinosyn D 17-pseudoaglycone

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This technical guide provides a comprehensive overview of the synthesis of **Spinosyn D 17-pseudoaglycone** from its parent compound, Spinosyn D. The primary method for this transformation involves the selective acidic hydrolysis of the forosamine sugar moiety. This document outlines the chemical principles, presents available physicochemical data, and offers a generalized experimental protocol based on established literature.

Introduction

Spinosyn D is a major component of the bio-insecticide Spinosad, produced by the fermentation of the actinomycete Saccharopolyspora spinosa. The complex structure of Spinosyn D, featuring a tetracyclic macrolide core glycosidically linked to two sugars—forosamine and tri-O-methylrhamnose—offers opportunities for synthetic modification to explore structure-activity relationships and develop novel derivatives. The selective removal of the forosamine sugar at the C-17 position yields **Spinosyn D 17-pseudoaglycone**, a key intermediate for further chemical elaboration. The primary documented method for this conversion is a mild acidic hydrolysis[1].

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.



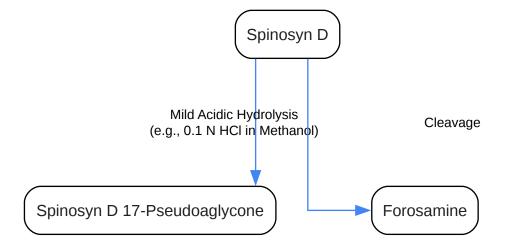
Table 1: Physicochemical Data of Spinosyn D and Spinosyn D 17-Pseudoaglycone

Property	Spinosyn D	Spinosyn D 17- Pseudoaglycone
Molecular Formula	C42H67NO10	C34H52O9
Molecular Weight	746.0 g/mol	604.8 g/mol [1][2]
Appearance	White solid	White solid[1]
Solubility	Soluble in methanol, ethanol, DMF, DMSO	Soluble in methanol, ethanol, DMF, DMSO[1][3]
Purity (Typical)	>95% (Commercial Grade)	>95% by HPLC[1][3]

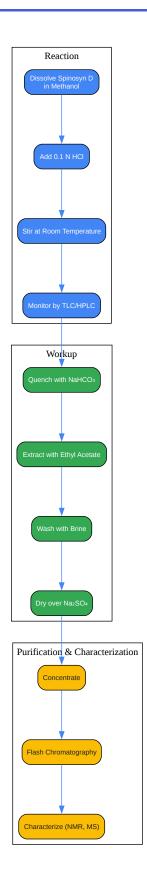
Synthesis Pathway

The synthesis of **Spinosyn D 17-pseudoaglycone** is achieved through the selective hydrolysis of the glycosidic bond linking the forosamine sugar to the C-17 position of the Spinosyn D aglycone. This reaction is performed under mild acidic conditions to prevent the degradation of the pseudoaglycone product[4]. More vigorous acidic conditions can lead to the decomposition of the **Spinosyn D 17-pseudoaglycone**, which is presumed to be due to the facile protonation of the **5**,6-double bond, leading to undesirable rearrangements[4].









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